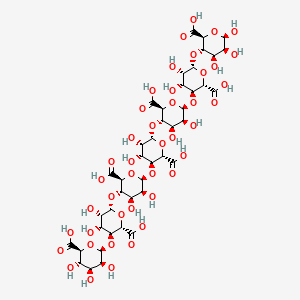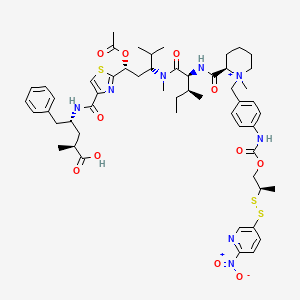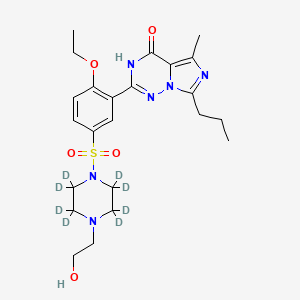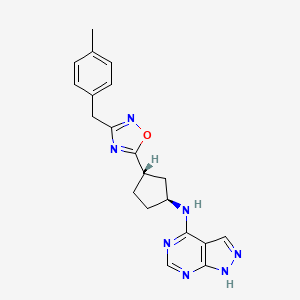![molecular formula C20H13NO6 B12422577 4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one is a complex organic compound that features a carbazole core with dioxolane and dioxolone substituents
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[9-Ethyl-6-(2-Oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-on umfasst in der Regel mehrere Schritte, ausgehend von kommerziell erhältlichen Vorläufern. Ein gängiger Syntheseweg umfasst:
Bildung des Carbazolkernes: Der Carbazolkern kann durch eine Palladium-katalysierte C-N-Kreuzkupplungsreaktion synthetisiert werden.
Einführung der Dioxolan- und Dioxolon-Gruppen: Die Dioxolan- und Dioxolon-Gruppen können durch anschließende Reaktionen mit Ethylbromessigsäure und Natriumhydrid in Dimethylformamid eingeführt werden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um Skalierbarkeit, Wirtschaftlichkeit und Umweltverträglichkeit zu gewährleisten. Dazu könnten die Verwendung von Durchflussreaktoren und Prinzipien der grünen Chemie gehören, um Abfall und Energieverbrauch zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[9-Ethyl-6-(2-Oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Carbazolkern, unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in wässriger Lösung bei erhöhten Temperaturen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene in Gegenwart eines Katalysators wie Eisen(III)-chlorid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation hydroxylierte Derivate ergeben, während die Reduktion zu hydrierten Formen der Verbindung führen kann.
Wissenschaftliche Forschungsanwendungen
4-[9-Ethyl-6-(2-Oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 4-[9-Ethyl-6-(2-Oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-on beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Tubulin, einem Protein, das ein Schlüsselelement von Mikrotubuli ist. Durch die Bindung an Tubulin kann die Verbindung die Mikrotubuli-Assemblierung stören, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt .
Wirkmechanismus
The mechanism of action of 4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one involves its interaction with molecular targets such as tubulin, a protein that is a key component of microtubules. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Benzo[1,3]dioxol-5-yl-3-N-kondensierte heteroarylindole: Diese Verbindungen weisen ebenfalls eine Dioxolangruppe auf und wurden hinsichtlich ihrer Antikrebsaktivität untersucht.
Ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-carboxylat: Eine weitere Verbindung mit einer Dioxolangruppe, die für ihr Potenzial in der pharmazeutischen Chemie bekannt ist.
Einzigartigkeit
4-[9-Ethyl-6-(2-Oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-on ist einzigartig aufgrund seiner spezifischen Kombination aus einem Carbazolkern mit Dioxolan- und Dioxolon-Substituenten, die einzigartige chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C20H13NO6 |
|---|---|
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one |
InChI |
InChI=1S/C20H13NO6/c1-2-21-15-5-3-11(17-9-24-19(22)26-17)7-13(15)14-8-12(4-6-16(14)21)18-10-25-20(23)27-18/h3-10H,2H2,1H3 |
InChI-Schlüssel |
FRBIHFCYCPVYOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C3=COC(=O)O3)C4=C1C=CC(=C4)C5=COC(=O)O5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



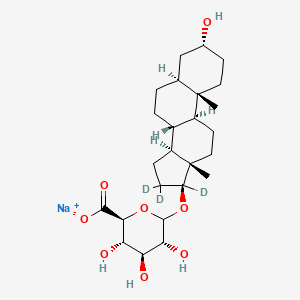

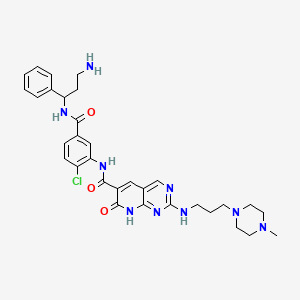


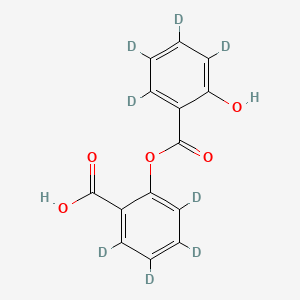

![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
